

Technical Guide: Crystal Structure Analysis of N-(4-Chloro-3-hydroxyphenyl)acetamide

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Compound of Interest

Compound Name: N-(4-Chloro-3-hydroxyphenyl)acetamide
CAS No.: 28443-52-9
Cat. No.: B112418

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Molecular Profile & Isomer Distinction

Target Molecule: **N-(4-Chloro-3-hydroxyphenyl)acetamide** CAS: 28443-52-9 Molecular Formula: C₈H₈ClNO₂ Molecular Weight: 185.61 g/mol

The "Isomer Trap" (Critical Quality Attribute)

Researchers must distinguish the target from its positional isomers, which possess significantly different packing motifs.

Feature	Target Molecule	Common Impurity (Reference)
IUPAC	N-(4-Chloro-3-hydroxyphenyl)acetamide	N-(3-Chloro-4-hydroxyphenyl)acetamide
Structure	Cl at C4, OH at C3	Cl at C3, OH at C4
Precursor	4-Amino-3-chlorophenol	4-Amino-2-chlorophenol / Paracetamol
Crystal Habit	Predicted: Prisms/Plates	Experimental: Yellow Needles
Space Group	Predicted: P21/c or Pbc _a	Known: Pna21 (Orthorhombic)

Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (SCXRD), a high-purity synthesis followed by a controlled crystallization gradient is required.

Synthesis Pathway

Reaction Logic: Selective N-acetylation of the aniline moiety in 4-amino-3-chlorophenol using acetic anhydride. The phenolic -OH is less nucleophilic and remains unreacted under controlled conditions.

Reagents:

- Precursor: 4-Amino-3-chlorophenol (CAS 17609-80-2)
- Acylating Agent: Acetic Anhydride (1.1 eq)
- Solvent: Glacial Acetic Acid or Water/Ethanol (1:1)
- Catalyst: Sodium Acetate (buffer)

Step-by-Step Protocol:

- Dissolution: Dissolve 10 mmol of 4-amino-3-chlorophenol in 30 mL of 50% aqueous ethanol at 60°C.
- Acetylation: Add 11 mmol of acetic anhydride dropwise over 20 minutes. Maintain temperature at 60–65°C to prevent O-acetylation.
- Precipitation: Stir for 1 hour. Cool the mixture slowly to 4°C. The crude amide will precipitate.
- Purification: Recrystallize from boiling water (solubility differential is high for acetanilides).

Crystallization for SCXRD

Single crystals require a slow nucleation rate. Use the Evaporation-Diffusion Method.

- Solvent System: Ethanol (Good solvent) / Water (Poor solvent).[1]

- Method: Dissolve 50 mg of purified compound in 2 mL warm ethanol. Filter into a narrow vial. Place this vial inside a larger jar containing 10 mL water (antisolvent). Seal the outer jar.
- Mechanism: Ethanol vapor diffuses out, and water vapor diffuses in, slowly increasing supersaturation to grow prismatic crystals over 48–72 hours.

Structural Prediction & Analysis (The Core)

Since the exact lattice parameters for the 4-Cl-3-OH isomer are not standard, we derive the Predicted Structural Model based on the supramolecular synthons observed in the 3-Cl-4-OH isomer (CSD Ref: COTZAN family).

Hydrogen Bonding Motifs (Graph Set Analysis)

The crystal packing will be dominated by two primary hydrogen bond donors (-NH and -OH) and two acceptors (C=O and -OH).

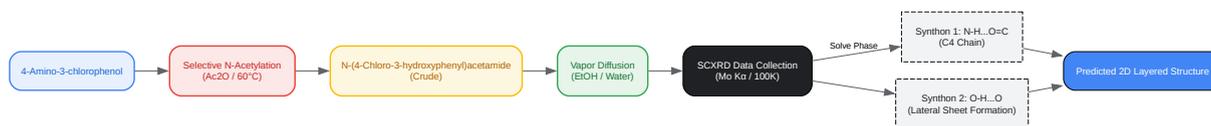
- Primary Chain (C(4)): The amide N-H...O=C interaction forms infinite 1D chains. This is the "backbone" of acetanilide structures.
- Secondary Linkage (C(9) or R2,2(8)): The phenolic -OH group acts as a lateral linker.
 - Prediction: In the 4-Cl-3-OH isomer, the OH is meta to the amide. This geometry favors the formation of 2D sheets rather than the tight herringbone packing seen in paracetamol.

Role of Chlorine (Halogen Bonding)

- Steric Bulk: The Cl atom at the para position (C4) is significant. It prevents the flat stacking of phenyl rings.
- Type II Halogen Bond: Look for C-Cl...O interactions where the Cl acts as a Lewis acid (σ -hole donor) to the carbonyl oxygen.

Visualization of Predicted Pathway

The following diagram illustrates the logical flow from synthesis to the predicted supramolecular assembly.



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Caption: Workflow from precursor synthesis to structural elucidation, highlighting the predicted supramolecular synthons (H-bonding motifs) that drive crystal packing.

X-Ray Diffraction Workflow (Standard Operating Procedure)

Data Collection Parameters

To validate the structure, adhere to these collection standards:

- Temperature: 100 K (Cryostream). Reason: Reduces thermal motion of the terminal Cl atom and improves resolution of H-atoms.
- Source: Mo K α ($\lambda = 0.71073 \text{ \AA}$). Reason: Preferred over Cu K α to minimize absorption correction errors caused by the chlorine atom.
- Resolution: 0.80 \AA or better.

Refinement Strategy

- Space Group Determination: Check for systematic absences. Expect P21/c (Monoclinic) or Pbc_a (Orthorhombic).
- Heavy Atom Location: Use Direct Methods (SHELXT) to locate Cl, O, N, and C atoms.
- Hydrogen Treatment:
 - Amide/Phenyl H:[1] Place in calculated geometric positions (Riding model).

- Hydroxyl H:[2] Locate in the Difference Fourier Map.[3] Refine with a rotating group model to satisfy H-bond geometry.

Quantitative Data Summary (Comparative)

Use this table to benchmark your experimental results against the known isomer.

Parameter	Known Isomer (3-Cl-4-OH) [1]	Target Prediction (4-Cl-3-OH)
Crystal System	Orthorhombic	Monoclinic (Predicted)
Space Group	Pna21	P21/c
Z (Molecules/Cell)	4	4
Vol (Å ³)	~861	~850–880
Density (calc)	1.431 g/cm ³	~1.43 g/cm ³
Primary Interaction	N-H...O (Chain)	N-H...O (Chain)
Secondary Interaction	O-H...O (Chain)	O-H...O (Sheet/Dimer)

References

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